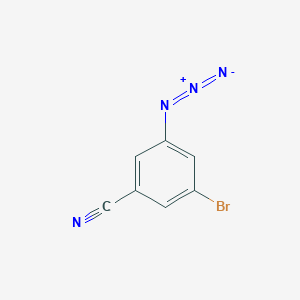
3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanamide is a synthetic organic compound featuring an imidazole ring substituted with an ethyl group and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution with Ethyl Group: The imidazole ring is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group.
Attachment of the Propanamide Moiety: The final step involves the reaction of the ethyl-substituted imidazole with 2-bromo-2-methylpropionamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the amide group, potentially yielding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Products include ethyl imidazole carboxylic acid or aldehyde derivatives.
Reduction: Products include ethyl imidazole alcohols or amines.
Substitution: Products include various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its imidazole ring, which mimics the histidine residue found in many proteins.
Medicine
Medically, the compound shows potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases. Its structure allows for the exploration of new therapeutic agents with improved efficacy and selectivity.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting or modulating their activity. The amide group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-1h-imidazole: Lacks the propanamide moiety, making it less versatile in biological applications.
1-Methyl-2-ethylimidazole: Similar structure but different substitution pattern, affecting its reactivity and binding properties.
3-(1H-Imidazol-1-yl)-2-(methylamino)propanamide: Similar but without the ethyl group, which may alter its chemical and biological properties.
Uniqueness
3-(2-Ethyl-1h-imidazol-1-yl)-2-(methylamino)propanamide is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in drug design and materials science, where such balance is crucial for activity and stability.
Propiedades
Fórmula molecular |
C9H16N4O |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
3-(2-ethylimidazol-1-yl)-2-(methylamino)propanamide |
InChI |
InChI=1S/C9H16N4O/c1-3-8-12-4-5-13(8)6-7(11-2)9(10)14/h4-5,7,11H,3,6H2,1-2H3,(H2,10,14) |
Clave InChI |
NVENGUDXZIXVDH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=CN1CC(C(=O)N)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


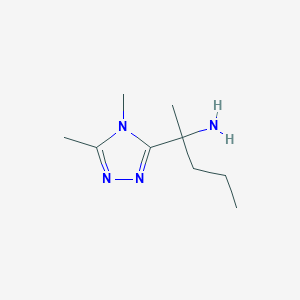
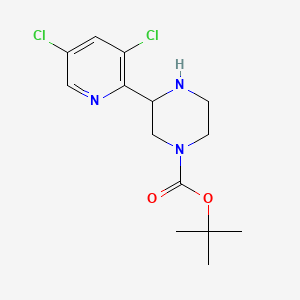
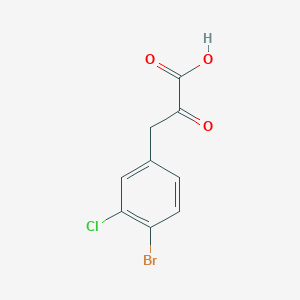
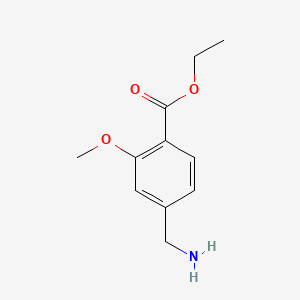


![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/no-structure.png)

